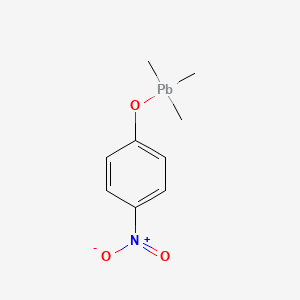
Plumbane, (p-nitrophenoxy)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plumbane, (p-nitrophenoxy)trimethyl- is an organolead compound characterized by the presence of a lead atom bonded to three methyl groups and a p-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Plumbane, (p-nitrophenoxy)trimethyl- typically involves the reaction of trimethylplumbane with p-nitrophenol under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Trimethylplumbane: This can be synthesized by reacting lead(II) acetate with methylmagnesium bromide (Grignard reagent) in an ether solvent.
Reaction with p-Nitrophenol: Trimethylplumbane is then reacted with p-nitrophenol in the presence of a base such as sodium hydroxide to form Plumbane, (p-nitrophenoxy)trimethyl-.
Industrial Production Methods
Industrial production methods for Plumbane, (p-nitrophenoxy)trimethyl- are not well-documented due to the specialized nature of the compound. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling lead compounds.
Chemical Reactions Analysis
Types of Reactions
Plumbane, (p-nitrophenoxy)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it back to lead(II) compounds.
Substitution: The p-nitrophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Lead(IV) oxide derivatives.
Reduction: Lead(II) compounds.
Substitution: Various substituted plumbane derivatives depending on the substituent used.
Scientific Research Applications
Plumbane, (p-nitrophenoxy)trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Plumbane, (p-nitrophenoxy)trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The p-nitrophenoxy group can interact with active sites of enzymes, potentially inhibiting their activity. The lead atom can also form coordination complexes with various biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Trimethylplumbane: Lacks the p-nitrophenoxy group, making it less reactive in certain chemical reactions.
Tetraethyllead: Used as an anti-knock agent in gasoline, but has different chemical properties and applications.
Lead(IV) oxide: An inorganic compound with different reactivity and applications.
Uniqueness
Plumbane, (p-nitrophenoxy)trimethyl- is unique due to the presence of the p-nitrophenoxy group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
Properties
CAS No. |
73928-20-8 |
|---|---|
Molecular Formula |
C9H13NO3Pb |
Molecular Weight |
390 g/mol |
IUPAC Name |
trimethyl-(4-nitrophenoxy)plumbane |
InChI |
InChI=1S/C6H5NO3.3CH3.Pb/c8-6-3-1-5(2-4-6)7(9)10;;;;/h1-4,8H;3*1H3;/q;;;;+1/p-1 |
InChI Key |
WPLWKZFGIDBKRM-UHFFFAOYSA-M |
Canonical SMILES |
C[Pb](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





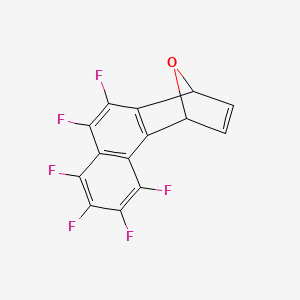

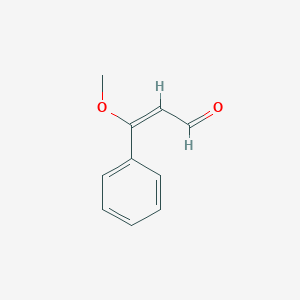
![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)
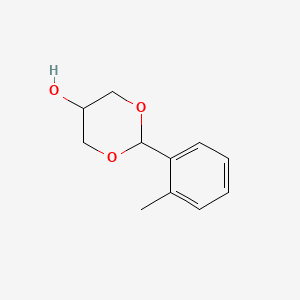
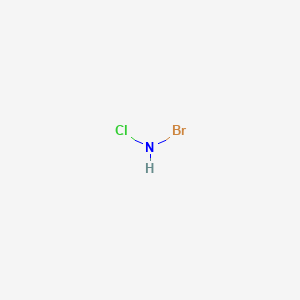
![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)
![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)

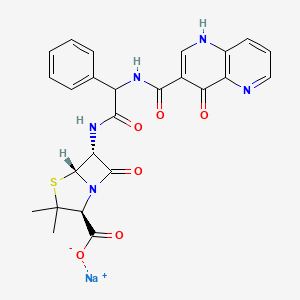
![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
